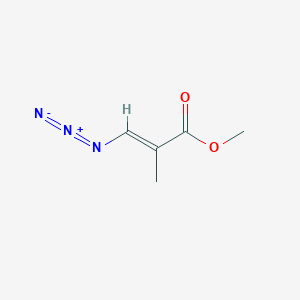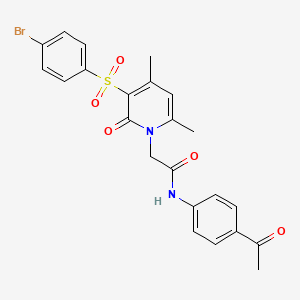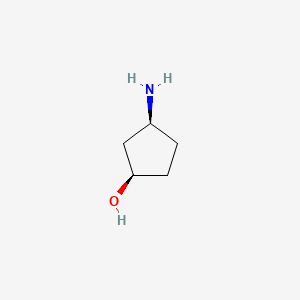
4-(Difluoromethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Difluoromethyl)-1,3-oxazolidin-2-one” is a type of organic compound. Organic compounds containing difluoromethyl groups are of significant interest in the field of medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, difluoromethylation is a well-studied area in organic chemistry. For instance, a protocol for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor has been reported .Chemical Reactions Analysis
Difluoromethylation reactions are a significant area of research in organic chemistry. These reactions involve the introduction of a difluoromethyl group into organic molecules .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The 1,3-oxazolidin-2-one nucleus, including derivatives like 4-(Difluoromethyl)-1,3-oxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry and medicinal chemistry. It has been extensively used for the construction of this five-member ring, with applications as protective groups for the 1,2-aminoalcohol system and as chiral auxiliaries in asymmetric synthesis. The introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, has further attracted scientific interest towards this class of compounds (Zappia et al., 2007).
Organic Synthesis and Catalysis
- A selective oxy-difluoroalkylation of allylamines with carbon dioxide (CO2) via visible-light photoredox catalysis has been reported. These reactions are efficient and environmentally friendly, generating important 2-oxazolidinones with functionalized difluoroalkyl groups. This method showcases broad substrate scope, easy scalability, and mild reaction conditions, offering great potential for organic synthesis and pharmaceutical chemistry applications (Yin et al., 2018).
Pharmacological Applications
- A novel oxazolidinone agent, MRX-I, has been described for its high activity against Gram-positive pathogens, with a significantly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), indicating an improved safety profile over existing treatments. This highlights the ongoing research to develop oxazolidinones with enhanced therapeutic profiles and reduced side effects (Gordeev & Yuan, 2014).
Crystal Structure and Photophysical Properties
- Research on the crystal structure and photophysical properties of (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one has indicated potential applications in organic light emitting devices and nonlinear optical materials. These studies demonstrate the utility of oxazolidin-2-ones in developing advanced materials with specific optical properties (Kumari et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as inavolisib, which contains a difluoromethyl group, have been found to inhibit phosphatidylinositol 3-kinase (pi3k) alpha .
Mode of Action
It’s worth noting that similar compounds like inavolisib, which also contains a difluoromethyl group, are known to inhibit the pi3k pathway through her2-dependent degradation .
Biochemical Pathways
Compounds with similar structures, such as inavolisib, are known to inhibit the pi3k pathway . The PI3K pathway plays a crucial role in cell survival and growth, and its dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents .
Pharmacokinetics
It’s worth noting that similar compounds like inavolisib are under investigation for their safety, tolerability, and pharmacokinetics .
Result of Action
Similar compounds like inavolisib are under investigation for their potential antineoplastic (anti-cancer) effects, particularly in the treatment of breast cancer .
Action Environment
It’s worth noting that the reaction outcomes of similar compounds are known to be restricted by the reaction environment .
Propiedades
IUPAC Name |
4-(difluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYPWXVADQHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-[[hydroxy(methyl)amino]methylidene]-1H-indol-2-one](/img/structure/B2701469.png)

![2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2701475.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-methoxyphenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2701476.png)



![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)
![N-(4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2701483.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)

